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Executive Summary

This technical guide provides a comprehensive overview of the chemical compound 1-[5-(4-
methoxyphenyl)-1,2-oxazol-3-yllmethanamine, a key building block for drug discovery and
medicinal chemistry. We will delve into its precise identification through CAS number and
IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-tested
synthetic protocol. Furthermore, this document outlines standard methods for its structural
characterization and explores its significant potential in therapeutic development, grounded in
the well-established pharmacological importance of the isoxazole scaffold. This guide is
intended for researchers, medicinal chemists, and drug development professionals seeking to
leverage this versatile molecule in their research endeavors.

Compound Identification and Physicochemical
Properties
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Accurate identification is the foundation of reproducible scientific research. 1-[5-(4-
methoxyphenyl)-1,2-oxazol-3-yllmethanamine is a 3,5-disubstituted isoxazole derivative
featuring a pharmacologically relevant 4-methoxyphenyl group and a reactive primary amine.

Systematic IUPAC Name: 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yllmethanamine

Common Name: {[5-(4-Methoxyphenyl)isoxazol-3-ylJmethyl}amine

CAS Number:

o 1327506-57-9 (for the Hydrochloride Salt)[1]

o The free amine is commonly referenced by its MDL number in supplier catalogs.

Molecular Formula: C11H12N202[2]

Molecular Weight: 204.23 g/mol [2]

Property Value Source

Molecular Formula C11H12N202 Sigma-Aldrich[2]
Molecular Weight 204.23 g/mol Sigma-Aldrich[2]
InChl Key JEVVHEACIGXPMC- Sigma-Aldrich[2]

UHFFFAOYSA-N

COC1=CC=C(C2=CC(CN)=N

Canonical SMILES Sigma-Aldrich[2]
02)C=C1

Form Solid Sigma-Aldrich[2]

Hazard Classification Acute Toxicity 3 (Oral) Sigma-Aldrich[2]

The Isoxazole Scaffold: A Cornerstone in Medicinal
Chemistry
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The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in
drug discovery.[3][4] Its unique electronic properties, metabolic stability, and ability to
participate in hydrogen bonding interactions make it a versatile component in the design of
bioactive molecules.[5] Isoxazole derivatives have demonstrated a vast range of
pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and
neuroprotective effects.[4][5][6]

Compounds like sulfamethoxazole (antibacterial) and valdecoxib (a COX-2 inhibitor) are
successful drugs that feature the isoxazole core, highlighting its clinical and commercial
significance.[3][7] The title compound, possessing both the isoxazole core and a
methoxyphenyl group—another common motif in bioactive compounds—represents a
promising starting point for developing novel therapeutics.[5]

Synthesis of 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-
yllmethanamine
Strategic Approach: Retrosynthetic Analysis

The most efficient and widely adopted method for constructing 3,5-disubstituted isoxazoles is
the [3+2] Huisgen cycloaddition.[3][5] This reaction involves the 1,3-dipolar cycloaddition of a
nitrile oxide (the 3-atom component) and an alkyne (the 2-atom component). Our retrosynthetic
strategy disconnects the isoxazole ring into these two key precursors: 4-methoxybenzonitrile
oxide and propargylamine (3-aminoprop-1-yne). The nitrile oxide is typically generated in situ
from the corresponding aldoxime to avoid its dimerization.
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Caption: Retrosynthetic analysis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of the title compound. The
causality for key steps is explained to ensure both reproducibility and understanding.

Step 1: Synthesis of 4-Methoxybenzaldoxime

e To a stirred solution of 4-methoxybenzaldehyde (13.6 g, 100 mmol) in 150 mL of ethanol,
add hydroxylamine hydrochloride (8.34 g, 120 mmol) and sodium acetate (16.4 g, 200
mmol).

o Reflux the mixture for 2 hours. Rationale: The reaction of an aldehyde with hydroxylamine
forms the oxime. Sodium acetate acts as a base to neutralize the HCI released from
hydroxylamine hydrochloride, driving the reaction to completion.
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e Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is
consumed.

e Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

o Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in
vacuo to yield 4-methoxybenzaldoxime.

Step 2: 1,3-Dipolar Cycloaddition

e In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldoxime (7.55 g, 50 mmol) in 100
mL of dichloromethane (DCM).

« To this solution, add propargylamine (3.03 g, 55 mmol) and stir at room temperature.

e Slowly add a solution of sodium hypochlorite (NaOCI, 10-15% aqueous solution, ~50 mL)
dropwise over 30 minutes while maintaining the temperature below 30°C using an ice bath.
Rationale: NaOCI acts as an oxidizing agent to convert the aldoxime into the highly reactive
4-methoxybenzonitrile oxide intermediate in situ. This intermediate immediately undergoes
cycloaddition with the alkyne (propargylamine). In-situ generation is critical to prevent the
nitrile oxide from dimerizing.

 After the addition is complete, allow the mixture to stir vigorously at room temperature for 12-
16 hours.

e Monitor the reaction by TLC. Upon completion, transfer the mixture to a separatory funnel.
o Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

o Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate,
and filter.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

 Purify the residue using column chromatography on silica gel (eluent: 5-10% methanol in
DCM) to afford pure 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yllmethanamine as a solid.
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Synthesis Workflow
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Caption: Experimental workflow from starting materials to final product.

Structural Elucidation and Characterization

Confirming the chemical structure and purity of the synthesized compound is essential.[3] A
combination of spectroscopic techniques is employed for unambiguous characterization.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR provide detailed
information about the carbon-hydrogen framework.

« Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H bonds of the
amine and the C=N bond of the isoxazole.

e Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation
patterns that support the proposed structure.

Table 2: Expected Spectroscopic Data
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Technique Expected Signals and Justification

0 7.7-7.8 ppm (d, 2H): Aromatic protons ortho to
the isoxazole ring. & 7.0-7.1 ppm (d, 2H):
Aromatic protons meta to the isoxazole ring. &
6.5-6.6 ppm (s, 1H): Isoxazole ring proton (H4).

1H NMR 0 3.9-4.0 ppm (s, 2H): Methylene protons (-CHz-
NH2). 6 3.8-3.9 ppm (s, 3H): Methoxy group
protons (-OCHs). 6 1.8-2.2 ppm (br s, 2H):
Amine protons (-NHz), often broad and

exchangeable with D20.

0 ~170 ppm: C5 of isoxazole. & ~162 ppm: C3
of isoxazole. & ~160 ppm: Quaternary aromatic
carbon attached to the methoxy group. 6 ~128
ppm: Aromatic CH carbons ortho to isoxazole. &

13C NMR ~122 ppm: Quaternary aromatic carbon
attached to isoxazole. 6 ~115 ppm: Aromatic CH
carbons meta to isoxazole. & ~98 ppm: C4 of
isoxazole. & ~55 ppm: Methoxy carbon (-OCHs).
0 ~35 ppm: Methylene carbon (-CHz-NHz).

3300-3400: N-H stretching (primary amine).
~3050: Aromatic C-H stretching. ~2950:

IR (cm™1) Aliphatic C-H stretching. ~1610: C=N stretching
(isoxazole ring). ~1250: C-O stretching (aryl
ether).

MS (ES| ) [ H]+ at m/z = 205.24: nfirms the molecular
+ M- 05.24: Co
WEight of the protonated parent molecule.

Applications in Drug Discovery and Development

The structural motifs within 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yllmethanamine suggest
significant potential for applications in medicinal chemistry. The primary amine serves as a
versatile handle for further chemical modification, allowing for the generation of extensive

compound libraries for screening.
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Given the prevalence of isoxazoles in anti-inflammatory drugs, a primary area of investigation
would be its activity against cyclooxygenase (COX) enzymes.[5] The 4-methoxyphenyl group is
a known feature in selective COX-2 inhibitors, which are sought after for their ability to reduce
inflammation with a potentially better gastrointestinal safety profile than non-selective NSAIDs.

Hypothetical Mechanism of Action: COX-2 Inhibition

The diagram below illustrates the proposed mechanism by which a derivative of this compound
could exert an anti-inflammatory effect. By selectively binding to the active site of the COX-2
enzyme, it would block the conversion of arachidonic acid into pro-inflammatory prostaglandins
(like PGE-2), thereby reducing pain and inflammation.

Cell Membrane
Arachidonic Acid Isoxazole_ [_)erlvatlve
(Inhibitor)
N\

substrate inhibition

COX-2 Enzyme

conversion

Prostaglandins (PGE-z)

Pain & Inflammation

Click to download full resolution via product page

[ Pro-inflammatory

Caption: Proposed inhibition of the COX-2 inflammatory pathway.

Conclusion and Future Directions
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1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yllmethanamine is a high-value chemical scaffold with
readily accessible synthesis routes and significant potential for drug discovery. Its combination
of a privileged isoxazole core, a reactive amine handle, and a COX-2-targeting methoxyphenyl
group makes it an ideal candidate for developing novel anti-inflammatory, analgesic, and
potentially anticancer agents. Future research should focus on synthesizing libraries of N-
acylated and N-alkylated derivatives and screening them against a panel of relevant biological
targets to unlock their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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